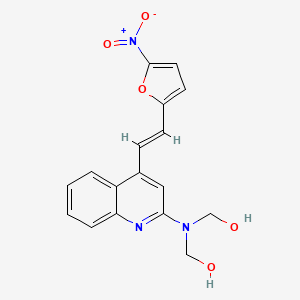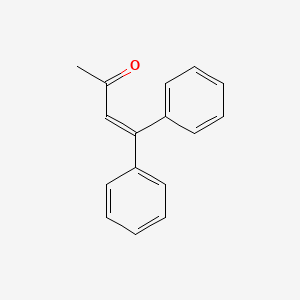
4,4-Diphenyl-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-3-buten-2-one is an organic compound with the molecular formula C16H14O. It is characterized by a butenone backbone with two phenyl groups attached at the 4th position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-3-buten-2-one typically involves a multi-step process. One common method is the Grignard reaction, which is a classic method for forming carbon-carbon bonds. The process begins with ethyl acetoacetate, which undergoes protection of the ketone group using ethylene glycol to form a cyclic ketal. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4-Diphenyl-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a ligand in biomolecule interactions.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4,4-Diphenyl-3-buten-2-one involves its interaction with molecular targets through various pathways. For instance, it can act as a substrate for enzymes like glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . The compound’s effects are mediated by its ability to form stable complexes with biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
4,4-Diphenyl-3-buten-2-one can be compared with similar compounds such as:
Benzalacetone (4-Phenyl-3-buten-2-one): Both compounds have similar structures but differ in the position of the phenyl groups.
Benzylideneacetone: This compound is another structural isomer with different reactivity and applications .
The uniqueness of this compound lies in its specific arrangement of phenyl groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
837-66-1 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |
Clave InChI |
KCHQXPGUJBVNTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
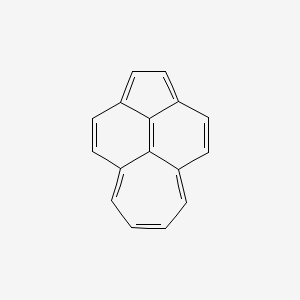

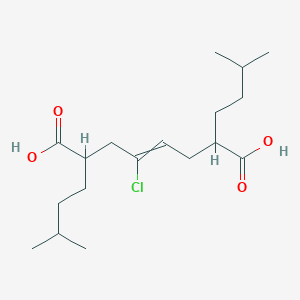
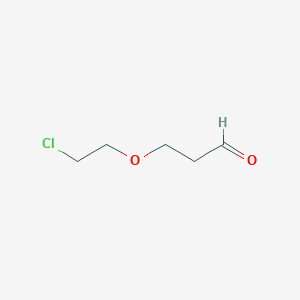

![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
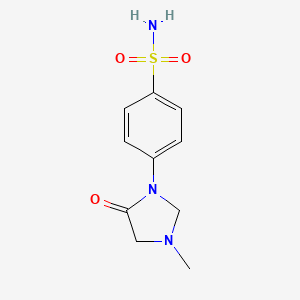
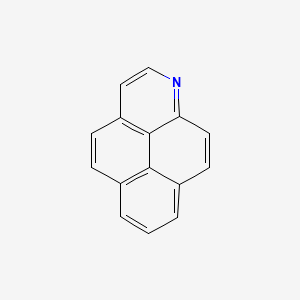

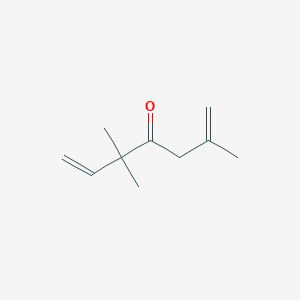
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
